Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Overview
Description
Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a prominent compound in the biomedical industry . It plays an invaluable role in the synthesis of potential drug candidates, specifically catering to ailments like cancer and infectious diseases . This compound’s distinctive characteristics render it indispensable for the advancement of targeted therapeutics and drug delivery systems .
Molecular Structure Analysis
The molecular formula of this compound is C12H23NO6 . It has a molecular weight of 277.31 . The structure of this compound forms a highly hydrogen-bonded three-dimensional network .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 277.31 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Biological Activity : Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a precursor in the synthesis of diverse glycosides with biological significance. For instance, it has been utilized in the synthesis of diosgenyl glycosides, which demonstrate promising antitumor activities by inducing apoptosis in B cell chronic leukemia (Myszka et al., 2003). These findings highlight the potential of glycosylated compounds derived from Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside in cancer research and therapy.
Chemical Synthesis and Methodology Development : This compound is instrumental in developing new synthetic routes for carbohydrate derivatives. A notable example includes its use in one-pot synthesis strategies, providing an efficient route to various glucosamine glycosyl donors (Pertel et al., 2018). Such methodologies simplify the production of carbohydrate-based molecules, which are critical for pharmaceutical applications and fundamental research.
Material Science and Surfactant Synthesis : The structural properties of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside are leveraged to create novel surfactants. Research has led to the development of alkoxyethyl 2-acetamido-2-deoxy-α-D-glucopyranosides, which show enhanced water solubility and surface activity compared to traditional alkyl glycosides (Ji et al., 2017). These properties are vital for their potential use in various industrial and biomedical applications, including drug delivery systems and as components in personal care products.
Structural and Computational Studies : Computational analysis of enzyme interactions with derivatives of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside contributes to a deeper understanding of biochemical processes at the molecular level. For example, studies on human O-GlcNAcase enzyme interactions with inhibitors based on Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives have provided insights into the design of new therapeutic agents for diseases such as Alzheimer's and diabetes (Alencar et al., 2012).
Mechanism of Action
Target of Action
Similar compounds, such as 4-nitrophenyl-2-acetamido-2-deoxy-β-d-glucopyranoside, are known to interact with β-aminoglucosidase .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other 2-acetamido-2-deoxy-d-glucose analogs .
Biochemical Pathways
It’s known that β-n-acetylhexosaminidases, which may interact with this compound, play a significant role in the lysosomal catabolism of glycosphingolipids .
Result of Action
Similar compounds have been associated with a reduction in the incorporation of d-[3h]glucosamine into isolated glycosaminoglycans (gags), without affecting total protein synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside. For instance, the use of unconventional media can considerably alter the progress of transglycosylation reactions .
Safety and Hazards
The safety data sheet for Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-3-4-5-18-12-9(13-7(2)15)11(17)10(16)8(6-14)19-12/h8-12,14,16-17H,3-6H2,1-2H3,(H,13,15)/t8-,9-,10-,11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOSYEAOEHMJQD-LZQZFOIKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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